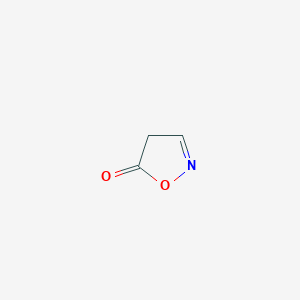

1,2-Oxazol-5(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c5-3-1-2-4-6-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWUTXXJFOIVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579129 | |

| Record name | 1,2-Oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-48-6 | |

| Record name | 5(4H)-Isoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-1,2-oxazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Synthetic Workhorse: A Historical and Technical Guide to 1,2-Oxazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-oxazol-5(4H)-one, a seemingly simple five-membered heterocycle, represents a cornerstone in the edifice of synthetic organic chemistry and drug discovery. Known more commonly in historical literature as an azlactone, this reactive scaffold has served as a versatile intermediate for over a century, enabling the synthesis of amino acids, peptides, and a diverse array of other biologically active molecules. This in-depth guide navigates the historical currents of its discovery, dissects the foundational synthetic methodologies, and illuminates the enduring legacy of this remarkable chemical entity. We will explore the pioneering work of Plöchl and Erlenmeyer, detail the mechanistic intricacies of the reaction that bears their names, and provide a technical framework for its modern application.

The Dawn of the Azlactone: A Historical Perspective

The story of the 1,2-oxazol-5(4H)-one begins in the late 19th century, a period of fervent discovery in organic chemistry. While the initial synthesis was a collaborative contribution, the structural elucidation and subsequent popularization of this heterocyclic system can be attributed to two key figures: J. Plöchl and Friedrich Gustav Carl Emil Erlenmeyer.

In 1884, Plöchl first reported the formation of a product from the condensation of hippuric acid with benzaldehyde in the presence of acetic anhydride.[1][2] However, it was Erlenmeyer who, in 1893, correctly established the structure of this product as a five-membered heterocyclic ring, which he named "azlactone".[2][3][4] This seminal work laid the foundation for what is now known as the Erlenmeyer-Plöchl azlactone synthesis .[1][5] This series of reactions provided a novel pathway for transforming N-acyl glycines into a variety of other amino acids via the oxazolone intermediate.[1]

The initial discovery was more than a mere synthetic curiosity; it opened a new gateway for the laboratory synthesis of amino acids, the fundamental building blocks of life. The ability to generate unsaturated α-acylamino acids, which could then be reduced to the corresponding amino acids, was a significant advancement in the field.[2]

The Erlenmeyer-Plöchl Reaction: Mechanism and Experimental Causality

The enduring utility of the Erlenmeyer-Plöchl synthesis lies in its straightforward and robust nature. The reaction transforms an N-acylglycine, most classically hippuric acid (N-benzoylglycine), into a 4-substituted-2-phenyloxazol-5(4H)-one through a two-step process.

Step 1: Cyclization to the Oxazolone

The first step involves the intramolecular condensation of the N-acylglycine in the presence of a dehydrating agent, typically acetic anhydride. The acetic anhydride serves a dual purpose: it activates the carboxylic acid for cyclization and acts as a water scavenger, driving the equilibrium towards the formation of the 2-substituted-oxazol-5(4H)-one.

Step 2: Condensation with a Carbonyl Compound

The resulting oxazolone possesses acidic protons at the C-4 position, making it a competent nucleophile in the presence of a base.[6] In the classical procedure, sodium acetate acts as the base, deprotonating the oxazolone to form an enolate. This enolate then undergoes a Perkin-type condensation with an aldehyde or ketone. Subsequent elimination of water yields the 4-alkylidene or 4-arylidene-1,2-oxazol-5(4H)-one, the final azlactone product.

The choice of acetic anhydride and sodium acetate in the original procedure was a deliberate one, reflecting the common reagents of the time for promoting condensation reactions. Acetic anhydride provided the necessary activation and dehydration, while sodium acetate was a readily available and effective base for the condensation step.

Visualizing the Pathway: The Erlenmeyer-Plöchl Reaction

Caption: The two-stage process of the Erlenmeyer-Plöchl azlactone synthesis.

A Foundational Experimental Protocol: Synthesis of (Z)-4-Benzylidene-2-phenyloxazol-5(4H)-one

To provide a practical context, the following is a representative protocol for the synthesis of a classic azlactone, derived from the principles of the Erlenmeyer-Plöchl reaction. This protocol is designed to be self-validating through the expected physical and spectral characteristics of the product.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Hippuric Acid | 179.17 | 1.79 g | 0.01 |

| Benzaldehyde | 106.12 | 1.06 g (1.02 mL) | 0.01 |

| Acetic Anhydride | 102.09 | 3.06 g (2.8 mL) | 0.03 |

| Sodium Acetate (anhydrous) | 82.03 | 0.82 g | 0.01 |

Step-by-Step Methodology

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine hippuric acid (1.79 g, 0.01 mol), benzaldehyde (1.06 g, 0.01 mol), and anhydrous sodium acetate (0.82 g, 0.01 mol).

-

Addition of Acetic Anhydride: To this mixture, add acetic anhydride (3.06 g, 0.03 mol).

-

Heating and Reaction: Heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly add ethanol (10 mL) to the flask to quench the excess acetic anhydride. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol and then with water to remove any unreacted starting materials and salts.

-

Drying and Characterization: Dry the product in a vacuum oven. The resulting (Z)-4-benzylidene-2-phenyoxazol-5(4H)-one should be a yellow crystalline solid. Characterize the product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Self-Validating System

The success of this protocol is validated by the physical and spectral data of the obtained product, which should be consistent with literature values for (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one. The characteristic yellow color is a primary indicator of the formation of the conjugated azlactone system.

The Modern Legacy of 1,2-Oxazol-5(4H)-one

The fundamental discovery and synthetic routes established by Plöchl and Erlenmeyer have paved the way for a vast and diverse field of chemistry. While the original conditions of the Erlenmeyer-Plöchl reaction are still in use, numerous modifications and improvements have been developed over the years. These include the use of different catalysts, solvent-free conditions, and microwave-assisted synthesis to improve yields, reduce reaction times, and enhance the environmental friendliness of the process.[3]

The 1,2-oxazol-5(4H)-one core is now recognized as a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds with antimicrobial, anti-inflammatory, anticancer, and other therapeutic properties.[4][7] Its reactivity continues to be exploited for the synthesis of complex molecules, demonstrating the enduring power of a discovery made over a century ago.[8][9]

Key Applications of 1,2-Oxazol-5(4H)-ones in Modern Synthesis

Caption: The diverse applications of the 1,2-oxazol-5(4H)-one scaffold.

Conclusion

The discovery of 1,2-oxazol-5(4H)-one, a journey that began with Plöchl's initial synthesis and was brought to light by Erlenmeyer's structural insights, stands as a testament to the power of fundamental research in organic chemistry. The Erlenmeyer-Plöchl reaction provided not just a new molecule, but a versatile tool that has been honed and adapted by generations of chemists. For researchers and drug development professionals today, understanding the history and the fundamental chemistry of this heterocyclic core is not merely an academic exercise, but a gateway to innovation in the synthesis of novel therapeutics and functional molecules. The azlactone, born in the 19th century, continues to be a vibrant and indispensable component of the modern synthetic chemist's toolkit.

References

-

A Heterogeneous approach to synthesis of azlactones. International Journal of Pharmaceutical Research and Applications (IJPRA). 2022. [Link]

-

Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. [Link]

-

Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Merck Index. [Link]

-

Erlenmeyer-Plöchl azlactone and amino acid synthesis. Wikidoc. 2012. [Link]

- El-Mekabaty, A. Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. International Journal of Modern Organic Chemistry. 2013;2(1):40-66.

-

Fisk, J. S., Mosey, R. A., & Tepe, J. J. The diverse chemistry of oxazol-5-(4H)-ones. Chemical Society Reviews. 2007;36(9):1432-1440. [Link]

-

Azlactone Reaction Developments. PubMed. 2016. [Link]

-

A REVIEW ON OXAZOLONE, IT' S METHOD OF SYNTHESIS AND BIOLOGICAL ACTIVITY. ResearchGate. 2015. [Link]

-

Erlenmeyer-Plöchl azlactone synthesis. ResearchGate. [Link]

-

Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Bioscience Research. 2021. [Link]

-

A REVIEW ON OXAZOLONE, IT' S METHOD OF SYNTHESIS AND BIOLOGICAL ACTIVITY. Scribd. 2015. [Link]

-

Azlactone rings: uniting tradition and innovation in synthesis. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Cleaver, C. S., & Pratt, B. C. Synthesis of 2,2'-Bis-[5(4H)-oxazolones]. Journal of the American Chemical Society. 1955;77(6):1544–1546. [Link]

-

METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. World Journal of Pharmaceutical Research. [Link]

-

Nucleophilic Modifications of Azlactones: Research Guide & Papers. PapersFlow. [Link]

-

Progress in the Synthesis of Erlenmeyer Azlactone. International Journal for Research Trends and Innovation. 2023. [Link]

-

The diverse chemistry of oxazol-5-(4H)-ones. Chemical Society Reviews (RSC Publishing). 2007. [Link]

-

New Heterocyclic Compounds from Oxazol-5(4 H)-one and 1,2,4-Triazin-6(5 H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. PubMed. 2023. [Link]

-

New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. MDPI. 2023. [Link]

-

Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry. 2014. [Link]

Sources

- 1. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. modernscientificpress.com [modernscientificpress.com]

- 5. Erlenmeyer-Plöchl azlactone and amino acid synthesis - wikidoc [wikidoc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Azlactone Reaction Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Structural and Synthetic Paradigm of 1,2-Oxazol-5(4H)-ones: A Comprehensive Technical Guide

Executive Summary

The 1,2-oxazol-5(4H)-one scaffold—traditionally referred to as the isoxazol-5-one ring—is a highly privileged motif in medicinal chemistry, agrochemicals, and advanced organic synthesis. Characterized by its unique electronic properties and tautomeric flexibility, this five-membered heterocycle serves as a critical building block for designing selective enzyme inhibitors and complex molecular architectures. This whitepaper provides an in-depth analysis of the IUPAC nomenclature, tautomeric dynamics, self-validating synthetic protocols, and pharmacological applications of 1,2-oxazol-5(4H)-ones.

Structural Foundations and IUPAC Nomenclature Rules

The precise naming of heterocyclic compounds is governed by the Hantzsch-Widman nomenclature system, which ensures that the structural anatomy of a molecule is unambiguously communicated.

Deconstructing "1,2-Oxazol-5(4H)-one"

-

Heteroatom Priority (The "1,2-Oxazole" Base): According to IUPAC rules, oxygen (Group 16) takes priority over nitrogen (Group 15). Therefore, the oxygen atom is designated as position 1, and the adjacent nitrogen atom is position 2. The prefix "oxa-" (for oxygen) and "aza-" (for nitrogen) are combined with the suffix "-ole" (indicating a five-membered, unsaturated ring), yielding 1,2-oxazole .

-

The Carbonyl Suffix ("-5-one"): The presence of a ketone group at the C5 position modifies the base name. The numbering proceeds from O(1) to N(2), C(3), C(4), and finally C(5), placing the carbonyl directly adjacent to the oxygen atom.

-

The Concept of "Indicated Hydrogen" ("4H"): A fully conjugated 1,2-oxazole ring contains two non-cumulative double bonds. The introduction of a carbonyl group at C5 saturates one of the ring's carbon atoms, breaking the maximum conjugation. To specify exactly where the saturation resides, IUPAC nomenclature uses the "indicated hydrogen" notation. The designation (4H) explicitly states that the C4 position is sp³ hybridized (bearing two hydrogens if unsubstituted), which logically dictates that the remaining double bond must be located between N2 and C3.

Tautomerism and Physicochemical Dynamics

The biological and chemical reactivity of 1,2-oxazol-5-ones is heavily dictated by their ability to exist in multiple tautomeric states. The equilibrium between these forms is highly sensitive to solvent polarity, pH, and the electronic nature of substituents at the C3 and C4 positions[1].

-

CH-Tautomer (1,2-Oxazol-5(4H)-one): This keto form features the saturation at C4. It is typically favored in non-polar solvents and is the primary reactive species in Knoevenagel condensations due to the active methylene group at C4.

-

NH-Tautomer (1,2-Oxazol-5(2H)-one): A proton shift from C4 to N2 generates this tautomer, shifting the double bond to the C3-C4 position.

-

OH-Tautomer (1,2-Oxazol-5-ol): A keto-enol tautomerization yields the enol form, which is often stabilized in polar, protic solvents via intermolecular hydrogen bonding[1][2].

Fig 1. Tautomeric equilibrium network of 1,2-oxazol-5-one derivatives.

Synthetic Methodologies: The Multicomponent Approach

The most efficient route to functionalized 1,2-oxazol-5(4H)-ones is a one-pot, three-component cyclocondensation. This approach maximizes atom economy and minimizes the loss of transient intermediates[1].

Experimental Protocol: Synthesis of 4-Arylidene-1,2-oxazol-5(4H)-ones

Objective: To synthesize 3-substituted-4-arylidene-1,2-oxazol-5(4H)-ones via a self-validating green chemistry workflow[3].

Causality & Mechanistic Rationale: Hydroxylamine hydrochloride is highly stable but non-nucleophilic. The addition of a mild base (sodium acetate) liberates the free amine without inducing unwanted base-catalyzed hydrolysis of the β-ketoester. The subsequent reaction is thermodynamically driven: the initial oxime formation and cyclization yield the 1,2-oxazol-5(4H)-one core, whose active C4 methylene immediately undergoes a Knoevenagel condensation with the aromatic aldehyde. The use of an aqueous/ethanol medium ensures that the highly conjugated, hydrophobic product precipitates out of solution, driving the equilibrium forward and simplifying isolation[3].

Step-by-Step Procedure:

-

Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the selected β-ketoester (e.g., ethyl acetoacetate) and 1.0 mmol of hydroxylamine hydrochloride in 10 mL of a 1:1 water/ethanol mixture.

-

Amine Liberation: Add 1.0 mmol of sodium acetate to the stirring solution at room temperature. Stir for 10 minutes to ensure complete neutralization.

-

Cyclocondensation: Add 1.0 mmol of the target aromatic aldehyde. Stir the mixture at room temperature for 1–2 hours. The reaction progress is visually indicated by the formation of a dense, brightly colored precipitate (typically yellow or orange due to extended conjugation).

-

Isolation: Filter the solid precipitate under vacuum and wash with 5 mL of ice-cold distilled water to remove residual salts.

-

Purification: Recrystallize the crude product from hot ethanol to achieve >95% purity.

-

Quality Control (Self-Validation): Confirm the structure via ¹H NMR. The successful formation of the arylidene derivative is validated by the disappearance of the C4 methylene protons (typically around δ 3.5 ppm) and the appearance of a distinct vinylic proton signal (δ 7.5–8.0 ppm). IR spectroscopy should confirm a strong C=O stretch at ~1740 cm⁻¹.

Fig 2. Workflow for the one-pot three-component synthesis of 1,2-oxazol-5(4H)-ones.

Pharmacological Significance and Target Selectivity

Beyond their utility as synthetic intermediates, 1,2-oxazol-5(4H)-ones are potent pharmacophores. A prominent application is their use as Sirtuin (SIRT) inhibitors . Sirtuins are NAD⁺-dependent deacetylases implicated in aging, metabolism, and oncology.

Recent drug development efforts have replaced the pyrimidinedione core of the known SIRT inhibitor cambinol with a 1,2-oxazol-5(4H)-one scaffold[4][5]. The causality behind this bioisosteric replacement lies in the precise geometry of hydrogen bonding networks within the enzyme's active site. The oxygen atom at position 1 of the 1,2-oxazol-5(4H)-one ring acts as a highly effective hydrogen bond acceptor, which drastically shifts the selectivity profile of the molecule toward SIRT2 over SIRT1[4].

Table 1: Pharmacological Profiling of Cambinol Analogs (Sirtuin Inhibition)

| Compound Class | Core Scaffold | Target Preference | Selectivity Fold | Key Structural Determinant |

| Pyrazolone | 1,2-Dihydropyrazol-3-one | SIRT1 | 7.8-fold over SIRT2 | N–H acts as a Hydrogen Bond Donor |

| Isoxazolone | 1,2-Oxazol-5(4H)-one | SIRT2 | 15.4-fold over SIRT1 | O(1) atom acts as a Hydrogen Bond Acceptor |

| Pyrimidinedione | Cambinol (Parent) | SIRT1/2 | Non-selective | Dual H-bond donor/acceptor capacity |

(Data synthesized from SIRT-Glo assay evaluations of cambinol analogs[4][5])

By mastering the IUPAC nomenclature, understanding the tautomeric behavior, and strictly controlling the synthetic environment, researchers can effectively leverage 1,2-oxazol-5(4H)-ones to design highly selective, next-generation therapeutics.

References

-

Title: Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Title: Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors (PMC Archive) Source: National Institutes of Health (NIH) URL:[Link]

-

Title: Efficient Three-Component Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-Ones in Green Media Source: ResearchGate URL:[Link]

-

Title: Spectroscopic and Semiempirical Investigation of The Structural Features of Hetarylazo-5-isoxazolones Tautomerism Source: ResearchGate URL:[Link]

Sources

The Chemical and Structural Dynamics of 1,2-Oxazol-5(4H)-one: A Technical Guide for Drug Development

Executive Summary

The 1,2-oxazol-5(4H)-one scaffold—commonly referred to as isoxazol-5(4H)-one—is a privileged five-membered heterocycle featuring adjacent nitrogen and oxygen atoms. Its unique electronic topology, ambident reactivity, and complex tautomeric behavior make it a highly versatile building block in modern organic synthesis and medicinal chemistry. This whitepaper provides an in-depth mechanistic analysis of its chemical properties, tautomeric equilibria, synthesis workflows, and downstream applications in drug discovery.

Structural Dynamics: The Tautomeric Equilibrium

The foundational complexity of the isoxazol-5-one core lies in its ability to exist in a dynamic equilibrium of three distinct tautomeric forms: the CH-form (isoxazol-5(4H)-one), the OH-form (isoxazol-5-ol), and the NH-form (isoxazol-5(2H)-one).

The Causality of Tautomeric Shifts: The relative thermodynamic stability of these tautomers is not static; it is heavily dictated by the dielectric constant of the solvent, hydrogen-bonding capacity, and the electronic nature of substituents at the C3 position.

-

Non-Polar Environments: In aprotic, non-polar solvents (e.g., chloroform), the CH-form (keto) typically predominates. The lack of solvent stabilization for the highly polarized OH or NH forms drives the equilibrium toward the less polar CH-form.

-

Polar Protic Environments: In aqueous or protic media, intermolecular hydrogen bonding stabilizes the OH-form (enol) and NH-form, shifting the equilibrium.

Understanding this tautomerism is a critical consideration for drug development, as it directly impacts receptor binding affinities, lipophilicity (LogP), and metabolic stability 1[1]. Spectroscopic and semiempirical investigations confirm that the hydrazone-keto form often remains the most favorable in solid states 2[2].

Caption: Tautomeric equilibria of the isoxazol-5-one scaffold modulated by solvent polarity.

Synthesis Workflows: The Three-Component Condensation

The most robust, atom-economical methodology for synthesizing highly functionalized isoxazol-5(4H)-ones is a one-pot, three-component reaction involving a β -ketoester, hydroxylamine hydrochloride, and an aromatic aldehyde.

Mechanistic Causality:

-

Oxime Formation: The nucleophilic nitrogen of hydroxylamine attacks the highly electrophilic ketone carbonyl of the β -ketoester.

-

Cyclization: The resulting oxime intermediate undergoes intramolecular cyclization. The oxygen of the oxime attacks the ester carbonyl, extruding an alcohol (e.g., ethanol) and water to form the 3-substituted isoxazol-5(4H)-one core.

-

Knoevenagel Condensation: The CH-form of the newly formed core possesses highly acidic protons at the C4 position. In the presence of an aromatic aldehyde, a rapid Knoevenagel condensation occurs, yielding the stable 4-arylideneisoxazol-5(4H)-one derivative 3[3].

Caption: Mechanistic workflow of the three-component synthesis of 4-arylideneisoxazol-5(4H)-ones.

Self-Validating Experimental Protocol

Objective: Green synthesis of 3-methyl-4-(arylmethylene)isoxazol-5(4H)-one derivatives. Causality Checkpoint: Utilizing water as a solvent not only adheres to green chemistry principles but actively drives the condensation equilibrium forward via phase separation—the hydrophobic product precipitates out of the aqueous phase, preventing reverse hydrolysis 4[4].

Step-by-Step Methodology:

-

Reagent Initialization: In a 50 mL round-bottom flask, combine 1.0 mmol of ethyl acetoacetate and 1.2 mmol of hydroxylamine hydrochloride.

-

Validation: The 20% molar excess of hydroxylamine ensures complete consumption of the β -ketoester, mitigating unwanted side reactions between the ester and the aldehyde in subsequent steps.

-

-

Catalysis & Cyclization: Introduce a catalytic amount of a green catalyst (e.g., 14 mg of Cell-Pr-NH2 or 10 mol% ChCl:Glu NADES) and 10 mL of distilled water. Stir vigorously at room temperature (or 70 °C for NADES) for 15 minutes.

-

Validation: The formation of the 3-methylisoxazol-5(4H)-one intermediate is validated by TLC (ethyl acetate/n-hexane 3:7) and a distinct phase change.

-

-

Condensation: Add 1.0 mmol of the target aromatic aldehyde to the mixture. Continue stirring for 30–60 minutes.

-

Validation: As the Knoevenagel condensation proceeds, the highly conjugated 4-arylidene product will crash out of the solution as a distinct solid precipitate.

-

-

Isolation: Filter the precipitate under a vacuum. Wash the filter cake with cold, distilled water to remove the water-soluble catalyst and unreacted hydroxylamine. Recrystallize from hot ethanol to yield the analytically pure product.

Reactivity Profile and Derivatization Strategies

The isoxazol-5(4H)-one ring serves as a strategic building block due to its multiple reactive sites 5[5].

-

Michael Additions: The exocyclic double bond in 4-arylidene derivatives is highly electron-deficient, making it an excellent Michael acceptor. Asymmetric Michael reactions with 1,3-diesters or enones allow for the stereoselective synthesis of densely functionalized N-substituted or C4-substituted isoxazol-5-ones 6[6].

-

Ambident Alkylation: Depending on the Hard-Soft Acid-Base (HSAB) properties of the reagents, the core can be selectively alkylated. Hard electrophiles (e.g., using silver salts) often lead to O-alkylation (O5 position), whereas softer conditions or specific bases drive N-alkylation (N2 position) or C-alkylation (C4 position).

Caption: Divergent reactivity pathways of the ambident isoxazol-5(4H)-one scaffold.

Therapeutic Applications and SAR

In drug discovery, the isoxazole scaffold acts as a bioisostere for carboxylic acids and esters, improving the pharmacokinetic profiles of drug candidates. Isoxazol-5(4H)-one analogs exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects 7[7].

Structure-Activity Relationship (SAR) studies indicate that electron-donating groups (e.g., methoxy, dimethylamino) on the aryl ring at the C4 position significantly enhance biological efficacy, likely by increasing the electron density of the conjugated system and facilitating stronger non-covalent interactions with target kinase or receptor pockets 8[8].

Quantitative Data Summary

The following tables summarize the spectroscopic validation markers and the comparative efficacy of modern catalytic systems used in the synthesis of isoxazol-5(4H)-one derivatives.

Table 1: Representative NMR Spectroscopic Markers for Isoxazol-5(4H)-one Derivatives

| Structural Feature | 1 H NMR Shift (ppm) | 13 C NMR Shift (ppm) | Diagnostic Significance |

| C3-Methyl | 2.25 - 2.35 (s) | 11.5 - 12.0 | Confirms incorporation of the acetoacetate methyl group. |

| C4=CH (Vinyl) | 7.30 - 8.50 (s) | 135.0 - 145.0 | Validates successful Knoevenagel condensation at C4. |

| C=N (Ring) | N/A | 160.0 - 163.0 | Confirms the formation of the isoxazole ring system. |

| C=O (Lactone) | N/A | 167.0 - 170.0 | Indicates the presence of the keto tautomer (4H-form). |

Table 2: Catalyst Efficacy in Three-Component Synthesis

| Catalyst System | Solvent | Temperature | Average Yield | Environmental Impact |

| Cell-Pr-NH 2 | Water | Room Temp | 76 - 96% | High (Biodegradable, recyclable) |

| ChCl:Glu NADES | Water (drops) | 70 °C | 85 - 95% | High (Deep Eutectic Solvent, low toxicity) |

| Salicylic Acid | Water | Room Temp | 80 - 92% | Medium (Organic acid, mild) |

References

- BenchChem. Exploring the Chemical Space of Isoxazol-5-ol Analogs: A Technical Guide for Drug Discovery.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp3dg4Pf-VCBYaPapimaetyFBv_2wgvHunmeJmm5vjVYtgdNPoWjZNpKfiRi2A3jrulKs1I_0gJyGbjOrXNgZyaw1ikzjB0Er4lKfycoe865cmU2yn2pf2SwDAjb383YNpPs9qivFlTA8yTixms3cHno1JpNzZ4u52ltV9YIwOT9S3Unq9EFcd-CvwyPtiwLGYUdDEpTXGMAOC2Nrw2PORlE3Xhk0CrtRZmKnKu2sNA8W-T2hLXz8=]

- Thieme Connect. Isoxazol-5-ones as Strategic Building Blocks in Organic Synthesis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmZbF51VEf8K3hnRaDq4BLLmsQ0DyS-OzuMncH97uk8TvRGgxWemc_UPZS4RZ7ZroCGdTGjZelRfLOGfJl0btsUhfsYWhfvb-0nUqLtPn-j3wj0pwE9ES1LfTpkHM9xZ8d8IFC1h7RibGEhs-TABg3pVjBkM3khzXn7DbOhrob1jklvEqa_DChwoVD4Q==]

- Preprints.org. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3odgafwzWbtc6QAY4SN0lz13X3HPdrddJP55jJZPQ9saXCIgNNh9n7ojtSQyGsnCd-cMbnhDCelc5pVm_GkgFfekofQG7JyVTqOfYB8URru42nJ88NIKVQ_MqNn5tGpOLgEIEylxHCaxF2v6BCSPw04hgSS3e_VSVXeGoxyUbCbZG9UWwoJNlAS6V3yqtZxt5_UXcyAE=]

- National Institutes of Health (PMC). The synthetic and therapeutic expedition of isoxazole and its analogs.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpxwO9IxUcA3xJeOsNGoLScw9uTnZ3qJYQJneMW0YDmLy4En8pmgBN6b3DYicW1j7-m5jya6jM3DUACRwYC6kcdCCFWfCxUuyS9APK3Jt-qg9onq99OO2FnoYSbRWkrUvvqXjs3vhe0EXH2wc=]

- ResearchGate. Tautomeric equilibria of isoxazol-5-ones / Asymmetric Synthesis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIKi6ShA-EjEMImEoB6qMYdFU4LiQ4jkqWoK2uX4QJDSGEpfRBjc1sLTaOl7RipU1eWrR7p-QlxRpInAzrSV3PNyAiU9ham6ZdKXCJNGKPIOTz0q_LSf5UA9rISikYoHeAlZaYczfF5o2xQYF1Hjfv5LaAx11vY84WWpOQyYrzO6J6Ua0XCcLlkkTjgKp0LoxslfQmAD8=]

- ResearchGate. Spectroscopic and Semiempirical Investigation of The Structural Features of Hetarylazo-5-isoxazolones Tautomerism.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEzlh-1y6cgvimUcGA0eTZySqppfFAbRSy-XnTyrmvkQN4eewrXe7qreSDf56ECOm4-u_v1YtV9Qk4hwI9qJc6u7QZuJJkMnA75ZKSZtnR9F1PccLRjsXRtGmw8HfwLOzexAm1Gn4TNspYY-R6iePjM6llZM750TNDRLHnbHBxZmVSPaIqYDjaegM-isDJGwvKgA-yCWkUwhbvZ3K7pKkdRdCV3cjw58V8TpUrGHMhD0TIIXZYknWokDYFOoph5He8QtgFvaUIi7kNznaJYVsp-v3WH4duM0VQkVhJyCtJsg==]

- Taylor & Francis. Sustainable, Scalable, and One-Pot Synthesis of Isoxazol-5(4H)-One and 1,2,4-Triazoloquinazolinone Derivatives Using a Natural Deep Eutectic Solvent.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx0AxW8dvo3vclyUlJQr6znIwBNl4kDJ-rs-LHio0eyz8-oB2kvhayYyVdorcvRct5JJJGL3naMAG14YCyv0jBEqf6CtxHkuGLSwqnrj2L-hmM3x3xiOsUWud4ASET8qI0aW4tej3ZC3WnNxSU8aeejRT7J3SH9ikesPGuJw==]

- ACS Publications. 4-Alkylideneisoxazol-5-ones. Synthesis, tautomerism, and rearrangement to pyrroles.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfKTPQg56UXv-48cPiI8k8Eo4GDKnxg6Nyc7W7RDaeRvo_gRWdvzlXcDcM_SY4TWV52N_PTGIlPhqz2o1VtYnrxk7oX-uJj1n0JlHixolknThmJXwvF7FvxG9ZTC5Vek1rIkDpt7J1]

- Lal Bahadur Shastri Mahavidyalaya. Dielectric Dispersion Study of Isoxazole Derivatives with Binary Mixtures of DMSO.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHcXnvJ8A1tQgt-DpVRmCZ6AGqC7vqlk28juTl5lpBLODT74YVF5EbaiQsp4MSXCA4lLLOUhsl_NzRSCFxZKM5yky9vJq1uUJ8vONfRr1WPJxWLNps3-DoQW_uxcs=]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. preprints.org [preprints.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lbsmd.ac.in [lbsmd.ac.in]

physical properties of 1,2-Oxazol-5(4H)-one derivatives

An In-depth Technical Guide to the Physical Properties of 1,2-Oxazol-5(4H)-one Derivatives

Introduction

1,2-Oxazol-5(4H)-ones, also widely known as azlactones, represent a pivotal class of five-membered heterocyclic compounds.[1][2] Their structure, featuring an oxazole ring with a carbonyl group at the 5-position, endows them with a unique reactivity profile that makes them invaluable intermediates in organic synthesis.[1] These entities are foundational building blocks for a diverse range of molecules, including peptides, non-proteinogenic α-amino acids, and other complex heterocyclic systems.[1][3][4] The significance of the oxazolone scaffold is further underscored by its presence in numerous pharmacologically active agents, exhibiting activities such as anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5][6]

For researchers, scientists, and drug development professionals, a thorough understanding of the physical properties of these derivatives is not merely academic; it is a critical prerequisite for successful synthesis, purification, formulation, and biological screening. Properties such as solubility, melting point, and acidity directly influence experimental design, from the choice of solvent for a reaction to the method of crystallization and the bioavailability of a potential drug candidate. This guide provides a comprehensive exploration of these core physical properties, grounded in the principles of physical organic chemistry and supported by field-proven experimental insights.

Chapter 1: Molecular Structure and Its Influence on Physical Properties

The physicochemical behavior of 1,2-oxazol-5(4H)-one derivatives is intrinsically linked to their molecular architecture. The core scaffold contains multiple reactive sites, and its properties are profoundly influenced by the nature of the substituents, typically at the C-2 and C-4 positions.[1]

Unsaturated derivatives, such as the commonly synthesized 4-arylidene-2-phenyloxazol-5(4H)-ones, possess a highly conjugated system that significantly impacts their color, stability, and spectroscopic properties.[1] The parent ring can exist in tautomeric forms, although the keto form is generally predominant. The true power of this scaffold lies in its tunability; by strategically modifying the substituents, one can modulate the electronic and steric properties to optimize for a specific application.

Caption: General structure of 1,2-oxazol-5(4H)-one derivatives.

Chapter 2: Key Physical Properties

State of Matter & Appearance

Most 1,2-oxazol-5(4H)-one derivatives, particularly the widely studied 4-benzylidene types, are crystalline solids at room temperature.[7][8] Their color is a direct consequence of the extent of electronic conjugation. Derivatives with extensive π-systems, involving aromatic rings at the C-2 and C-4 positions, are often yellow or orange solids due to absorption in the visible region of the electromagnetic spectrum.[6][7][8]

Melting Point

The melting point is a crucial parameter for assessing the purity of a crystalline solid.[9][10] For oxazolone derivatives, melting points are influenced by several factors:

-

Molecular Weight: Generally, an increase in molecular weight leads to a higher melting point due to stronger van der Waals forces.

-

Intermolecular Forces: The presence of polar functional groups (e.g., nitro, methoxy) or groups capable of hydrogen bonding (e.g., hydroxyl) on the substituents can significantly increase the melting point by strengthening intermolecular interactions.[11]

-

Molecular Symmetry: More symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points.

The table below presents melting points for a selection of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives, illustrating the impact of substituent changes.

Table 1: Melting Points of Selected 1,2-Oxazol-5(4H)-one Derivatives

| Compound ID | 2-Position Substituent | 4-Position Substituent | Melting Point (°C) | Reference |

|---|---|---|---|---|

| E1 | Phenyl | Benzylidene | 169.4 - 169.9 | [7] |

| E2 | 4-Fluorophenyl | 2,4-Difluorobenzylidene | 229.4 - 231.3 | [7][8] |

| E3 | p-Tolyl | 2,4-Difluorobenzylidene | 196.9 | [7][8] |

| E5 | 4-Chlorophenyl | 2,4-Difluorobenzylidene | 238 - 240 | [7] |

| E6 | 4-Methoxyphenyl | 2,4-Difluorobenzylidene | 197.7 | [7][8] |

| E7 | 4-Fluorophenyl | 2,4-Dimethylbenzylidene | 159.7 - 160.3 | [8] |

| E8 | 4-Fluorophenyl | Benzylidene | 218.2 | [7][8] |

| E10 | Biphenyl-4-yl | 4-Chlorobenzylidene | 193.2 - 195.9 | [7][8] |

| 3d | 4-(4-Chlorobenzylideneamino)phenyl | 4-Methoxybenzylidene | 205 - 207 | [6] |

| M5 | Phenyl | 3'-Nitro-[1,1'-biphenyl]-4-yl-methylene | 238 | [12] |

| M6 | Phenyl | 4'-Methoxy-[1,1'-biphenyl]-4-yl-methylene | 166 |[12] |

Boiling Point

Boiling point is generally not a relevant physical property for this class of compounds.[13] Due to their relatively high molecular weights and strong intermolecular forces, most 1,2-oxazol-5(4H)-one derivatives have very high boiling points and tend to decompose before boiling, especially under atmospheric pressure.[10]

Solubility

The solubility of oxazolone derivatives is governed by the "like dissolves like" principle.[11] The core ring possesses polar characteristics due to the ester and imine functionalities. However, the overall solubility is heavily dependent on the substituents at the C-2 and C-4 positions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Derivatives with large, nonpolar, aromatic substituents are generally sparingly soluble in nonpolar solvents.

-

Polar Aprotic Solvents (e.g., Ethyl Acetate, Dichloromethane, Acetone): These are often good solvents for purification via column chromatography or for running reactions, as they can solvate the polar core without reacting.[7][8] Many derivatives show moderate to good solubility in these solvents.

-

Polar Protic Solvents (e.g., Ethanol, Water): Solubility in polar protic solvents is typically low, unless the substituents themselves contain polar, hydrogen-bonding groups.[14] Most derivatives are insoluble in water.[15] This low solubility in solvents like ethanol or water is often exploited for purification, where the product precipitates upon addition of a polar solvent to a reaction mixture.[3]

Acidity (pKa)

A key chemical feature of the 1,2-oxazol-5(4H)-one scaffold is the acidity of the protons at the C-4 position. The pKa of these α-protons is approximately 9.[1] This acidity is a direct result of the formation of a highly stable, resonance-delocalized aromatic oxazole enolate upon deprotonation.[1] This property is fundamental to the synthetic utility of oxazolones, as the C-4 position can be readily deprotonated to form a soft nucleophile that reacts with a wide range of electrophiles.[1]

Caption: Deprotonation at C-4 leads to a resonance-stabilized enolate.

Chapter 3: Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and purity confirmation of 1,2-oxazol-5(4H)-one derivatives.[3][16]

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups within the oxazolone ring.[16]

-

C=O Stretch: A strong, characteristic absorption band for the lactone carbonyl group is observed in the region of 1780–1820 cm⁻¹. This band is often split due to Fermi resonance.[1][16] Some sources report this stretch in the range of 1713-1796 cm⁻¹.[6][12]

-

C=N Stretch: The endocyclic imine (C=N) stretch appears at approximately 1650–1660 cm⁻¹.[1][6][16]

-

C=C Stretch: For unsaturated derivatives like 4-benzylidene-5(4H)-oxazolones, the exocyclic C=C double bond stretch is found around 1600 cm⁻¹.[16]

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Lactone Carbonyl (C=O) | 1780 - 1820 | [1][16] |

| Imine (C=N) | 1650 - 1660 | [1][16] |

| Exocyclic Alkene (C=C) | ~1600 |[16] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework.[3]

-

¹H NMR: In 4-benzylidene derivatives, the vinylic proton of the =CH group typically appears as a singlet in the range of δ 7.14–7.40 ppm.[8] The exact chemical shift is influenced by the electronic nature of the substituents on the benzylidene ring. Aromatic protons appear in their expected regions (δ 7.0–8.5 ppm).

-

¹³C NMR: The carbonyl carbon (C-5) is highly deshielded and resonates around δ 166.3–167.6 ppm.[3][7] The C-2 carbon appears at δ 161.5–163.9 ppm, while the C-4 carbon is observed around δ 132.3–135.0 ppm.[3][7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the derivatives. Electrospray ionization (ESI) is a common technique used, often showing the protonated molecular ion [M+H]⁺ or other adducts.[7][8] The fragmentation patterns can provide further structural information.

UV-Visible Spectroscopy

The extensive conjugation in many 4-arylidene-2-aryl-oxazolone derivatives leads to strong absorption in the UV-visible range, which accounts for their characteristic yellow color. The specific λ_max_ and molar absorptivity are dependent on the nature and position of substituents on the aromatic rings, as these can extend or alter the conjugated π-electron system.

Chapter 4: Experimental Protocols for Property Determination

The following protocols are standardized procedures for determining the key physical properties discussed.

Protocol for Melting Point Determination

This protocol uses a capillary melting point apparatus to determine the temperature range over which a solid compound melts.[13]

Objective: To determine the melting point range of a purified oxazolone derivative, which serves as an indicator of purity.

Methodology:

-

Sample Preparation: Ensure the solid sample is completely dry and finely powdered.

-

Capillary Loading: Firmly press the open end of a capillary tube into the sample, forcing a small amount of the solid into the tube. Tap the closed end of the tube on a hard surface to pack the solid down to a height of 2-3 mm.[13]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: If the approximate melting point is unknown, perform a rapid heating to get a rough estimate. For an accurate measurement, heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the last crystal melts (the end of the range).[10] A pure compound will typically have a sharp melting range of 1-2 °C.

Protocol for Qualitative Solubility Testing

Objective: To assess the solubility of an oxazolone derivative in a range of common laboratory solvents.

Methodology:

-

Solvent Selection: Prepare a set of small, labeled test tubes containing approximately 1 mL of each test solvent (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane).[14]

-

Sample Addition: Add approximately 20-30 mg of the oxazolone derivative to each test tube.[14]

-

Observation: Agitate each tube (e.g., by flicking or using a vortex mixer) for 1-2 minutes.

-

Classification: Observe each tube and classify the solubility:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record: Record the results in a clear table for comparison.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete structural characterization of a newly synthesized 1,2-oxazol-5(4H)-one derivative.

Caption: Workflow for the spectroscopic characterization of oxazolone derivatives.

Conclusion

The 1,2-oxazol-5(4H)-one scaffold is a cornerstone of modern synthetic and medicinal chemistry. Its physical properties are not static but are highly tunable through strategic chemical modification. A deep, causal understanding of how structure dictates melting point, solubility, and spectroscopic signatures is essential for any scientist working with these versatile molecules. The ability to predict these properties and confirm them with robust experimental protocols, as outlined in this guide, accelerates the discovery and development of novel chemical entities for a wide array of scientific applications.

References

-

Kuş, C., Uğurlu, E., Özdamar, E. D., & Can-Eke, B. (2019). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Turkish Journal of Pharmaceutical Sciences, 16(3), 336–342. [Link]

-

Scribd. (n.d.). Identifying Organic Compounds Lab. Retrieved March 7, 2026, from [Link]

-

Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Lab_1- ASSESSMENT_OF_PHYSICAL_PROPERTIES_OF_ORGANIC_COMPOUNDS]([Link] ASSESSMENT_OF_PHYSICAL_PROPERTIES_OF_ORGANIC_COMPOUNDS)

-

Teachy.ai. (n.d.). Activities of Deciphering the Physical Properties of Organic Compounds: An Experimental and Computational Approach. Retrieved March 7, 2026, from [Link]

-

Ghiurca, I. E., Antoci, V., & Mangalagiu, I. I. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules, 28(12), 4791. [Link]

-

Kumar, V., Kaur, K., & Kumar, S. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry, 12(5), 6460-6486. [Link]

-

Bala, S., et al. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of ChemTech Research, 3(3), 1112-1125. [Link]

-

Rodrigues, C. A. B., Martinho, J. M. G., & Afonso, C. A. M. (2015). Synthesis of a Biologically Active Oxazol-5-(4H)-one via an Erlenmeyer–Plöchl Reaction. Journal of Chemical Education, 92(9), 1551–1554. [Link]

-

Amherst College. (n.d.). Experiment 1 — Properties of Organic Compounds. Retrieved March 7, 2026, from [Link]

-

Kuş, C., Uğurlu, E., Özdamar, E. D., & Can-Eke, B. (2019). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Turkish journal of pharmaceutical sciences, 16(3), 336–342. [Link]

-

MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 29(20), 4825. [Link]

-

University of Wisconsin-River Falls. (n.d.). organic chemistry laboratory experiments. Retrieved March 7, 2026, from [Link]

-

Semantic Scholar. (2009). Reactivity of Oxazol-5-(4H)-ones and Their Application towardNatural Product Synthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). 5(4H)-Oxazolone. PubChem Compound Database. Retrieved March 7, 2026, from [Link]

-

Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry, 10(4), 5941-5947. [Link]

-

Ghiurca, I. E., Antoci, V., & Mangalagiu, I. I. (2023). New Heterocyclic Compounds from Oxazol-5(4 H)-one and 1,2,4-Triazin-6(5 H). PubMed. [Link]

-

ResearchGate. (2019). A green and efficient synthesis of isoxazol-5(4H)-one derivatives in water and a DFT study. [Link]

-

Singh, V., & Mishra, S. (2024). 2,4-Substituted Oxazolones: Antioxidant Potential Exploration. International Journal of Chemical and Pharmaceutical Sciences, 15(2). [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,2,4-Oxadiazol-5(4H)-one, 3-phenyl-. Retrieved March 7, 2026, from [Link]

-

Pontiki, E., et al. (2014). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules, 19(9), 14538-14562. [Link]

-

ResearchGate. (2014). UV-vis and IR Spectroscopic Studies of Some 4-arylhydrazo-2-phenyl-2-oxazoline-5-one Derivatives. [Link]

-

Semantic Scholar. (2016). One-pot green synthesis of isoxazol-5(4H)-one derivatives by Dowex1-x8OH in water. [Link]

-

Learning Gate. (2025). Synthesis and properties of new derivatives of 4h-1,2,4-oxadiazin-5(6H). [Link]

-

National Institute of Standards and Technology. (n.d.). 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)-. NIST Chemistry WebBook. [Link]

-

Science of Synthesis. (n.d.). Product Class 9: Isoxazoles. Retrieved March 7, 2026, from [Link]

-

Oriental Journal of Chemistry. (2017). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5(4H)-Oxazolone | C3H3NO2 | CID 12313817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. turkjps.org [turkjps.org]

- 8. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. faculty.chas.uni.edu [faculty.chas.uni.edu]

- 11. teachy.ai [teachy.ai]

- 12. 2,4-Substituted Oxazolones: Antioxidant Potential Exploration – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. amherst.edu [amherst.edu]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Tautomerism in the 1,2-Oxazol-5(4H)-one Ring System: A Technical Guide for Drug Discovery and Organic Synthesis

Executive Summary

The 1,2-oxazol-5-one (isoxazol-5-one) scaffold is a highly privileged heterocyclic motif in medicinal chemistry, materials science, and synthetic organic chemistry. A defining characteristic of this ring system is its complex tautomeric equilibrium, which dictates its physicochemical properties, reactivity, and biological target engagement. This whitepaper provides an in-depth mechanistic analysis of the tautomeric triad (CH, NH, and OH forms) of 1,2-oxazol-5-ones, the thermodynamic causality behind their environmental dependencies, and self-validating experimental protocols for their synthesis and characterization.

Structural Dynamics: The Tautomeric Triad

The 1,2-oxazol-5-one system exists as a dynamic equilibrium of three distinct tautomers:

-

CH-Form: 1,2-oxazol-5(4H)-one (the keto-lactone form with an active methylene at C4).

-

NH-Form: 1,2-oxazol-5(2H)-one (the keto form with the proton localized on the ring nitrogen).

-

OH-Form: 1,2-oxazol-5-ol (the enol form with an exocyclic hydroxyl group).

The interconversion between these forms proceeds via a common, highly stabilized intermediate: the isoxazolate anion .

Fig 1: Tautomeric equilibrium of CH, NH, and OH forms and their common aromatic anion.

Causality of Acidity and the Common Anion

A striking physicochemical property of 1,2-oxazol-5-ones is their unusually high acidity. The pKa of unsubstituted or alkyl-substituted isoxazol-5-ones typically ranges from 4 to 6, making them comparable in acidity to carboxylic acids (1[1]).

The Thermodynamic Driving Force: Deprotonation of any of the three tautomers yields the common isoxazolate anion. This anion is a fully delocalized, planar 6π-electron aromatic system. The massive thermodynamic stabilization gained through aromatization acts as the primary causality for the facile proton loss, facilitating rapid tautomerization depending on the surrounding dielectric environment.

Thermodynamic Stability and Solvent Effects

The predominance of a specific tautomer is not static; it is heavily influenced by the nature of the substituents (at C3 and C4) and the physical environment (solvent polarity, gas phase, or solid state).

Quantitative Tautomer Distribution

| Environment / Phase | Dominant Tautomer(s) | Thermodynamic Causality & Driving Force |

| Gas Phase | CH-Form | Intrinsic thermodynamic stability of the lactone-like C=O bond without external dielectric interference (2[2]). |

| Non-Polar Solvents (e.g., CDCl₃) | CH-Form | Lack of dielectric stabilization for polar N-H or O-H bonds. The CH-form minimizes the molecular dipole moment (1[1]). |

| Polar/Aqueous Solvents (e.g., H₂O, DMSO) | CH-Form & NH-Form | High dielectric constants and hydrogen-bond acceptor properties stabilize the polar NH-form, bringing it into competitive equilibrium (~30% in water) (2[2]). |

| Solid State | NH-Form & OH-Form | Driven by extensive intermolecular hydrogen-bonding networks. X-ray crystallography confirms that supramolecular assembly heavily favors forms capable of acting as H-bond donors (). |

Experimental Methodologies

To effectively utilize the 1,2-oxazol-5-one scaffold, researchers must employ self-validating protocols that account for its dynamic nature. Below are robust methodologies for synthesis and tautomeric characterization.

Fig 2: Self-validating workflow for the synthesis and NMR characterization of isoxazol-5-one tautomers.

Protocol 1: One-Pot Synthesis of 3-Substituted 1,2-Oxazol-5(4H)-ones

Mechanistic Causality: The synthesis relies on a condensation reaction between a β-ketoester and hydroxylamine. A mild base (sodium acetate) is crucial; it neutralizes the hydrochloride salt, liberating free hydroxylamine. The nucleophilic nitrogen attacks the ketone to form an oxime intermediate, which subsequently undergoes intramolecular ester aminolysis (lactonization) to close the ring (3[3]).

Step-by-Step Procedure:

-

Preparation: Dissolve 10.0 mmol of the desired β-ketoester (e.g., ethyl acetoacetate) in 20 mL of absolute ethanol in a round-bottom flask.

-

Reagent Addition: Add 10.0 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) followed by 10.0 mmol of anhydrous sodium acetate.

-

Reaction: Stir the heterogeneous mixture at room temperature. For sterically hindered esters, apply gentle reflux (60 °C).

-

Self-Validation (Monitoring): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the UV-active β-ketoester spot and the appearance of a lower-Rf spot indicates successful cyclization.

-

Workup: Once complete (typically 2-4 hours), concentrate the mixture in vacuo. Quench with 30 mL of distilled water and extract with ethyl acetate (3 × 20 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize the crude product from an ethanol/water mixture to yield the pure compound.

Protocol 2: Self-Validating NMR Tautomer Characterization

Mechanistic Causality: Because tautomerization is solvent-dependent, a single NMR spectrum is insufficient for structural validation. By acquiring spectra in both a non-polar solvent (CDCl₃) and a polar, hydrogen-bond accepting solvent (DMSO-d₆), the researcher actively perturbs the equilibrium, proving the dynamic nature of the isolated compound (4[4]).

Step-by-Step Procedure:

-

Sample Preparation: Prepare two separate NMR tubes containing 15 mg of the synthesized isoxazol-5-one. Dissolve one in 0.6 mL of CDCl₃ and the other in 0.6 mL of DMSO-d₆.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra at standard room temperature (298 K).

-

Analysis in CDCl₃: Look for a distinct singlet (or coupled signal depending on C4 substitution) integrating to 2 protons in the region of δ 3.5–4.0 ppm. This confirms the dominance of the CH-form (active methylene).

-

Analysis in DMSO-d₆: Observe the downfield region. The appearance of a broad singlet at δ >10.0 ppm indicates the stabilization of the NH-form or OH-form . Concurrently, the C4-methylene signal will diminish, replaced by a C4-CH alkene signal (if the OH/NH form dominates).

-

Validation: Use 2D HSQC to confirm that the downfield proton (NH/OH) does not correlate to any carbon, whereas the C4 protons in the CH-form will firmly correlate to the C4 carbon (~δ 30-45 ppm).

Implications in Drug Development and Organic Synthesis

The ambident nature of the isoxazolate anion presents both a challenge and an opportunity. In organic synthesis, alkylation or acylation of 1,2-oxazol-5-ones often yields mixtures of N-, C-, and O-functionalized products. Controlling this regioselectivity requires precise selection of electrophiles and bases. For instance, the use of specific sulfonylenones as alkenyl donors has been shown to drive highly regioselective N-alkenylation, providing access to complex 1,3-oxazin-6-one derivatives (5[5]).

In drug discovery, the tautomeric state directly impacts the pharmacophore model. The NH and OH forms serve as potent hydrogen bond donors within protein binding pockets, whereas the CH form acts purely as an acceptor. Understanding the solvent-induced shifts in this equilibrium ensures that computational docking models accurately reflect the active species present in the physiological aqueous environment.

References

- Exploring the Chemical Space of Isoxazol-5-ol Analogs: A Technical Guide for Drug Discovery Source: BenchChem URL

- Isoxazol-5-ones as Strategic Building Blocks in Organic Synthesis Source: Thieme E-Books & E-Journals URL

- Modelling of Tautomeric Equilibria of 5-Hydroxyisoxazole in Aqueous Solution Source: RSC Publishing URL

- Volume 7 (2003)

- Spectroscopic and Semiempirical Investigation of The Structural Features of Hetarylazo-5-isoxazolones Tautomerism Source: ResearchGate URL

- Two-Step Synthesis of 1,3-Oxazin-6-One Derivatives Involving N-Selective Alkenylation of Isoxazol-5 Source: ACS Publications URL

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Modelling of tautomeric equilibria of 5-hydroxyisoxazole in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Title: A Technical Guide to the Stability and Degradation of the 1,2-Oxazol-5(4H)-one Core

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,2-oxazol-5(4H)-one, or azlactone, is a privileged heterocyclic scaffold found in a variety of biologically active molecules and serves as a versatile synthetic intermediate.[1][2] Understanding the intrinsic stability of this ring system and its degradation pathways is critical for the development of robust synthetic routes, stable formulations, and reliable analytical methods. This guide provides an in-depth analysis of the key factors governing the stability of the 1,2-oxazol-5(4H)-one core, with a focus on its degradation under hydrolytic, photolytic, and thermal stress conditions. We will explore the underlying degradation mechanisms, present field-proven protocols for conducting forced degradation studies, and discuss the analytical techniques required for identifying and quantifying degradation products.

The 1,2-Oxazol-5(4H)-one Scaffold: A Primer

The 1,2-oxazol-5(4H)-one ring is a five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship and a ketone at the 5-position.[3] These compounds, also known as azlactones, are most commonly synthesized via the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine with an aldehyde or ketone.[4][5][6]

The reactivity and stability of this scaffold are dominated by several structural features:

-

The Lactone Moiety: The ester linkage within the ring is susceptible to nucleophilic attack, particularly hydrolysis.

-

The Azomethine Group: The C=N double bond can also be a site for chemical reactions.

-

Acidity of the C4-Proton: The proton at the C4 position is acidic (pKa ≈ 9), allowing for easy deprotonation to form a resonance-stabilized enolate.[7] This reactivity is fundamental to its use in synthesis but also represents a potential pathway for degradation or racemization.[8][9]

Primary Degradation Pathways

The degradation of the 1,2-oxazol-5(4H)-one core is primarily driven by hydrolysis, photolysis, and thermolysis. Understanding these pathways is essential for predicting and controlling the stability of molecules containing this scaffold.

Hydrolytic Degradation

Hydrolysis is the most common degradation pathway for 1,2-oxazol-5(4H)-ones. The reaction involves the cleavage of the lactone ring and can be catalyzed by both acid and base.

Mechanism: Under neutral and basic conditions, the degradation process is often initiated by the attack of a hydroxide ion or water molecule at the electrophilic carbonyl carbon (C5). This leads to a tetrahedral intermediate that subsequently undergoes ring opening to yield the corresponding N-acyl-α-amino acid.[9] Kinetic studies have shown that under basic conditions, ring-opening occurs competitively with ionization at the C4 position, which can lead to racemization if the C4 is a stereocenter.[8][9] In some substituted oxazolones, such as those with a 5-hydroxy-4-carboxy substitution pattern, the ring system is particularly unstable towards hydrolytic ring-opening and subsequent decarboxylation.[7]

An alternative pathway involves the addition of water to the C=N double bond, which has been detected as a minor reaction pathway.[8][9]

Diagram: Hydrolytic Degradation Pathway

Caption: Primary hydrolytic degradation pathway of 1,2-oxazol-5(4H)-one.

Photolytic Degradation

Molecules containing the 1,2-oxazol-5(4H)-one scaffold, especially those with unsaturated substituents at the C4 position (e.g., 4-arylidene derivatives), can be susceptible to photodegradation.

Mechanism: Upon absorption of UV or visible light, the molecule can be promoted to an excited state. For 4-arylidene-5(4H)-oxazolones, this can lead to (Z) to (E) isomerization or a [2+2] photocycloaddition.[10][11] The photocycloaddition typically occurs between the C=C bonds of the 4-arylidene moiety of two molecules, leading to the formation of cyclobutane dimers.[10] The specific outcome can be influenced by the presence of a photocatalyst.[11]

For other oxazole-containing compounds, such as the drug Oxaprozin, photodegradation can be more complex, involving photo-oxidation and rearrangement to yield a variety of photoproducts.[12]

Thermal Degradation

While less systematically studied than hydrolysis, thermal degradation can occur, particularly at elevated temperatures. The high temperatures used in some synthetic procedures, such as reactions in refluxing anisole, can lead to by-product formation.[13]

Mechanism: At high temperatures, 5(4H)-oxazolones have been reported to form tetraarylpyrazines as by-products.[13] This suggests a pathway involving dimerization and rearrangement. The specific degradation products will be highly dependent on the substitution pattern of the oxazolone ring and the temperatures employed.

Forced Degradation Study: A Practical Workflow

A forced degradation (or stress testing) study is essential to identify the likely degradation products of a drug substance, which in turn helps in developing stability-indicating analytical methods.

Causality Behind Experimental Choices: The conditions for forced degradation are intentionally more severe than those expected during storage to accelerate degradation and produce detectable quantities of degradants in a short timeframe. The choice of stressors (acid, base, oxidation, heat, light) is based on regulatory guidelines (e.g., ICH Q1A/Q1B) and is designed to mimic the potential conditions a drug substance might encounter.

Diagram: Forced Degradation Experimental Workflow

Caption: A typical workflow for a forced degradation study.

Table 1: Summary of Recommended Forced Degradation Conditions

| Stress Condition | Typical Reagent/Condition | Temperature | Duration | Primary Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 60°C | Up to 72 hours | Ring opening of the lactone |

| Base Hydrolysis | 0.01 M - 0.1 M NaOH | Room Temperature | Several hours | Ring opening, potential racemization |

| Oxidative | 3% - 30% H₂O₂ | Room Temperature | Up to 24 hours | Oxidation of susceptible moieties |

| Thermal | Dry Heat | 60°C - 100°C | Up to 7 days | Thermolysis, potential dimerization |

| Photolytic | ICH Q1B compliant chamber | Room Temperature | Per ICH guidelines | Isomerization, photocycloaddition |

Experimental Protocols: A Self-Validating System

The protocols below are designed to be self-validating by including control samples and multiple time points, allowing for the assessment of degradation kinetics and ensuring that observed changes are due to the applied stress.

Protocol 3.1: Acid/Base Hydrolysis

-

Preparation: Prepare a 1 mg/mL stock solution of the 1,2-oxazol-5(4H)-one derivative in a suitable organic solvent (e.g., acetonitrile).

-

Stress Application:

-

Acid: Dilute 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.

-

Base: Dilute 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a separate sealed vial.

-

Control: Dilute 1 mL of the stock solution with 9 mL of purified water.

-

-

Incubation: Place all vials in a temperature-controlled bath (e.g., 40°C).

-

Sampling: At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each vial.

-

Quenching: Immediately neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively. This step is critical to stop the degradation reaction at the specific time point.

-

Analysis: Dilute the quenched samples to a suitable concentration and analyze immediately using a pre-validated stability-indicating HPLC method.

Protocol 3.2: Oxidative Degradation

-

Preparation: Prepare a 1 mg/mL stock solution as described in 3.1.

-

Stress Application: Dilute 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide in a sealed vial, protected from light.

-

Incubation: Keep the vial at room temperature.

-

Sampling & Analysis: Sample at specified time points. No quenching is typically required, but samples should be analyzed promptly.

Protocol 3.3: Photostability Testing

-

Sample Preparation: Prepare a solid sample of the compound and a solution (e.g., 0.1 mg/mL in a suitable solvent) in quartz tubes.

-

Dark Control: Prepare identical samples and wrap them in aluminum foil to serve as dark controls.

-

Exposure: Place the samples and dark controls in a photostability chamber that complies with ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours per square meter).

-

Analysis: After the exposure period, compare the samples to the dark controls using HPLC to assess for photodegradation.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the workhorse technique.[14] Method development should focus on achieving baseline separation between the parent peak and all degradant peaks. A gradient elution is often necessary.

-

LC-Mass Spectrometry (LC-MS): This is an indispensable tool for the structural elucidation of degradation products. By providing the mass-to-charge ratio of the degradants, it offers vital clues to their identity.[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, degradation products can be isolated (e.g., by preparative HPLC) and analyzed by ¹H and ¹³C NMR.[15][17]

Conclusion

The 1,2-oxazol-5(4H)-one core, while a valuable synthetic tool, possesses inherent reactivity that can lead to degradation under common stress conditions. Hydrolysis represents the most significant stability liability, leading to ring-opening to form N-acyl amino acids. Photolytic and thermal degradation are also important considerations, particularly for unsaturated derivatives. A thorough understanding of these pathways, coupled with systematic forced degradation studies and the use of stability-indicating analytical methods, is paramount for any researcher or developer working with this important class of compounds. This integrated approach ensures the development of stable molecules and robust drug products.

References

-

Gherman, C., Pui, A., Gugoasa, M., & Bicu, E. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules. Available at: [Link]

-

Fisk, J. S., Mosey, R. A., & Tepe, J. J. (2007). The diverse chemistry of oxazol-5-(4H)-ones. Chemical Society Reviews. Available at: [Link]

-

Leclerc, P., & Maugé, R. (1981). Kinetics of racemization and hydrolysis of oxazol-5(4H)-ones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Piperno, A., Scala, A., Risitano, F., & Grassi, G. (2014). Oxazol-5-(4H)-Ones. Part 1. Synthesis and Reactivity as 1,3-dipoles. Current Organic Chemistry. Available at: [Link]

-

Tepe, J. J., et al. (2015). Oxazol-5-(4H)-Ones. Part 1. Synthesis and Reactivity as 1,3-dipoles. ResearchGate. Available at: [Link]

-

Maugé, R., & Leclerc, P. (1981). Kinetics of Racemization and Hydrolysis of Oxazol-5(4H)-ones. RSC Publishing. Available at: [Link]

-

Rodrigues, C. A. B., Martinho, J. M. G., & Afonso, C. A. M. (2015). Synthesis of a Biologically Active Oxazol-5-(4H)-one via an Erlenmeyer–Plöchl Reaction. Journal of Chemical Education. Available at: [Link]

-

Kramer, J. W., & Prusiner, P. (2018). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Göktaş, M., et al. (2018). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Pharmaceutical Sciences. Available at: [Link]

-

Göktaş, M., et al. (2018). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Pharmaceutical Sciences. Available at: [Link]

-

Bellan, J., et al. (1992). Oxazolones with Nitrile Imines: Synthesis of 1H-1,2,4-Triazoles Through [3+2] Cycloaddition. Heterocycles. Available at: [Link]

-

El-Azab, A. S. (2020). 5(4H)-oxazolones: Synthesis and biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

Fisk, J. S., Mosey, R. A., & Tepe, J. J. (2007). The Diverse Chemistry of Oxazol-5-(4H)-ones. ResearchGate. Available at: [Link]

-

Costea, R., et al. (2021). 5(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules. Available at: [Link]

-

Gherman, C., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4 H)-one and 1,2,4-Triazin-6(5 H). PubMed. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 5(4H)-Oxazolone. PubChem. Available at: [Link]

-

Ormeño, D. V., et al. (2022). Stereoselective, Ruthenium-Photocatalyzed Synthesis of 1,2-Diaminotruxinic Bis-amino Acids from 4-Arylidene-5(4H)-oxazolones. The Journal of Organic Chemistry. Available at: [Link]

-

Ormeño, D. V., et al. (2022). Stereoselective, Ruthenium-Photocatalyzed Synthesis of 1,2-Diaminotruxinic Bis-amino Acids from 4-Arylidene-5(4H)-oxazolones. PMC. Available at: [Link]

-

Kumar, R., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Chemistry & Biodiversity. Available at: [Link]

-

Kumar, A., et al. (2017). Photocatalytic Degradation of Sulfamethoxazole in Visible Irradiation Using Nanosized NiTiO3 Perovskite. International Journal of Environmental Engineering. Available at: [Link]

-

Ali, S., & Asati, V. (2023). Photoreactivity of the Non-Steroidal Anti-inflammatory Drug Oxaprozin. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Jain, A., et al. (2012). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Pérez-Moya, M., et al. (2011). Chemical and toxicological evolution of the antibiotic sulfamethoxazole under ozone treatment in water solution. Journal of Hazardous Materials. Available at: [Link]

-

Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A. Available at: [Link]

-

SIELC Technologies. (2018). 5(4H)-Oxazolone, 2-phenyl-. SIELC Technologies. Available at: [Link]

Sources

- 1. The diverse chemistry of oxazol-5-(4H)-ones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 5(4H)-Oxazolone | C3H3NO2 | CID 12313817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics of racemization and hydrolysis of oxazol-5(4H)-ones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Kinetics of racemization and hydrolysis of oxazol-5(4H)-ones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Stereoselective, Ruthenium-Photocatalyzed Synthesis of 1,2-Diaminotruxinic Bis-amino Acids from 4-Arylidene-5(4H)-oxazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rjptonline.org [rjptonline.org]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. 5(4H)-Oxazolone, 2-phenyl- | SIELC Technologies [sielc.com]

- 15. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. turkjps.org [turkjps.org]

- 17. mdpi.com [mdpi.com]

key spectral features of 1,2-Oxazol-5(4H)-one in NMR

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,2-Oxazol-5(4H)-ones